

3-(Chloromethyl)-5-methylisoxazole chemical properties

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-methylisoxazole

Cat. No.: B1586295

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An In-Depth Technical Guide to **3-(Chloromethyl)-5-methylisoxazole**: Properties, Synthesis, and Applications

Introduction

3-(Chloromethyl)-5-methylisoxazole (CAS No. 35166-37-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group appended to a stable isoxazole core, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The isoxazole ring itself is a privileged scaffold in medicinal chemistry, often imparting metabolic stability and serving as a valuable bioisostere for other functional groups. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and key applications of this important compound.

Core Chemical and Physical Properties

The fundamental properties of **3-(Chloromethyl)-5-methylisoxazole** are summarized below. This data provides the foundational knowledge for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	35166-37-1	[1]
Molecular Formula	C ₅ H ₆ ClNO	[1][2]
Molecular Weight	131.56 g/mol	[1][2]
Appearance	Brown liquid	[1]
Boiling Point	93 °C	[1]
Density (Predicted)	1.202 ± 0.06 g/cm ³	[1][3]
pKa (Predicted)	-3.39 ± 0.12	[1]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[1][4]

Chemical Structure of 3-(Chloromethyl)-5-methylisoxazole

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Caption: Molecular structure of **3-(Chloromethyl)-5-methylisoxazole**.

Synthesis and Manufacturing

The most direct and common synthetic route to 3-(chloromethyl)isoxazoles involves the chlorination of the corresponding alcohol precursor, 3-(hydroxymethyl)-5-methylisoxazole. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The choice of thionyl chloride is often preferred in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.

The causality behind this choice relates to Le Chatelier's principle; the removal of gaseous products drives the reaction to completion. Furthermore, the reaction proceeds through a well-understood mechanism, providing a reliable and reproducible method for accessing the target

compound. A similar methodology has been documented for the synthesis of related structures, such as 3-(chloromethyl)-5-phenylisoxazole from its corresponding alcohol.[5]

Experimental Protocol: Synthesis via Chlorination of 3-(hydroxymethyl)-5-methylisoxazole

This protocol describes a representative procedure for the synthesis of **3-(Chloromethyl)-5-methylisoxazole**.

Step 1: Reaction Setup

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(hydroxymethyl)-5-methylisoxazole (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
- Cool the flask in an ice bath to 0 °C.

Step 2: Addition of Chlorinating Agent

- Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side-product formation.
- A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

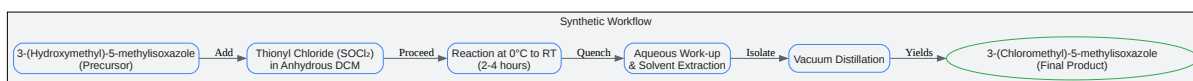
Step 3: Reaction Progression

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Work-up and Purification

- Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

- Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield **3-(Chloromethyl)-5-methylisoxazole** as a brown liquid.



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Caption: A typical workflow for the synthesis of **3-(Chloromethyl)-5-methylisoxazole**.

Chemical Reactivity and Mechanistic Insights

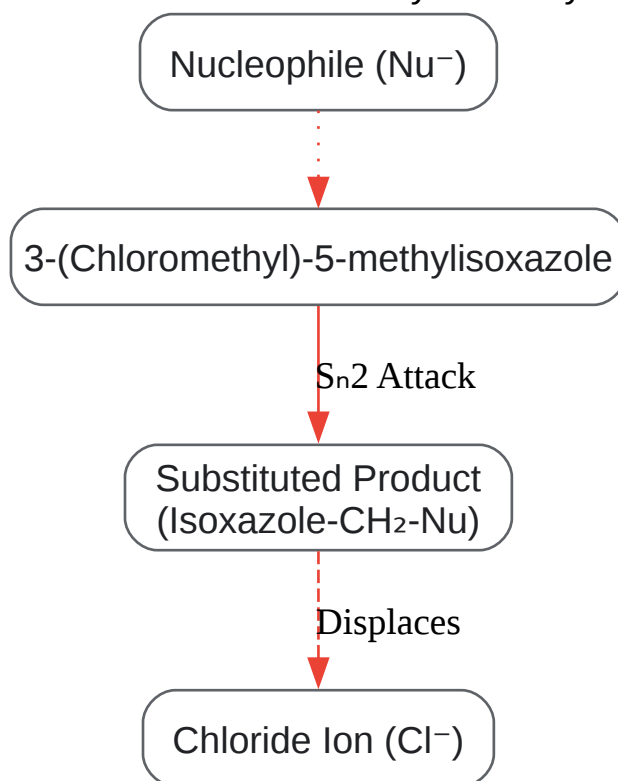
The synthetic utility of **3-(Chloromethyl)-5-methylisoxazole** stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent methylene ($-\text{CH}_2-$) carbon is activated towards nucleophilic attack. This reactivity is analogous to that of benzyl chloride, where the stability of the potential carbocation intermediate (though the reaction is often concerted) facilitates the displacement of the chloride ion.

The primary reaction pathway is a bimolecular nucleophilic substitution ($\text{S}_\text{N}2$). In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion in a single, concerted step. This reaction is highly efficient and allows for the introduction of a wide variety of functional groups.

Common Nucleophilic Substitution Reactions:

- Ether Formation: Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) yields the corresponding ether derivatives. This is a variation of the Williamson ether synthesis.[5]
- Thioether Formation: Thiolates (e.g., sodium thiophenoxide) readily displace the chloride to form thioethers.[5]
- Amine Alkylation: Primary and secondary amines, such as morpholine, react to form secondary and tertiary amines, respectively.[5]
- Ester Formation: Carboxylate salts can be used as nucleophiles to produce esters.

General S_N2 Reactivity Pathway



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Caption: S_N2 reaction of **3-(Chloromethyl)-5-methylisoxazole** with a nucleophile.

Applications in Research and Development

The value of **3-(Chloromethyl)-5-methylisoxazole** is realized in its role as a key intermediate for creating more complex, high-value molecules.

- **Pharmaceutical Development:** The isoxazole scaffold is present in numerous FDA-approved drugs. This compound serves as a critical starting point for novel therapeutic agents. Its derivatives are being explored for various applications, including anti-inflammatory and anticancer drugs.[6] The chloromethyl handle allows for the straightforward attachment of the isoxazole core to other pharmacophores, enabling the exploration of new chemical space in drug discovery programs. It is particularly used in synthesizing compounds targeting the central nervous system, such as nootropic agents and cognitive enhancers.[4] The incorporation of chlorine itself is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this element.[7]
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, this compound is a precursor for various agrochemicals.[8] The reactive chloromethyl group is used to build molecules for crop protection, leveraging the stability of the isoxazole ring to produce effective and persistent pesticides and herbicides.[8]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of **3-(Chloromethyl)-5-methylisoxazole** is imperative.

- **Hazards:** The compound is classified as a combustible liquid.[9] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[9] Some safety data sheets indicate it can cause severe skin burns and eye damage.[10]
- **Handling:**
 - Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
 - Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[9]
 - Keep away from open flames, hot surfaces, and other sources of ignition.[9]
- **Storage:**

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- The recommended storage temperature is between 2-8 °C.[1]
- The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[9]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]

Conclusion

3-(Chloromethyl)-5-methylisoxazole is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined chemical properties, predictable reactivity centered on the chloromethyl group, and straightforward synthesis make it an invaluable building block. For researchers in drug discovery and agrochemical development, mastering the use of this intermediate opens up a direct and versatile route to novel compounds with significant biological potential. Its continued application underscores the importance of heterocyclic chemistry in addressing critical challenges in human health and agriculture.

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